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Compound of Interest

Compound Name: 5-chloro-3-ethoxy-2-nitroPyridine

Cat. No.: B12065465

Get Quote

Executive Summary
5-Chloro-3-ethoxy-2-nitropyridine represents a strategic scaffold in medicinal chemistry,

particularly for the design of kinase inhibitors and GPCR ligands where the pyridine ring serves

as a bioisostere for benzene or pyrimidine cores.[1] Unlike its more commercially abundant

isomer, 5-chloro-2-ethoxy-3-nitropyridine, this specific regioisomer places the labile nitro group

at the C2 position, flanked by an electron-donating ethoxy group at C3.[1]

This unique substitution pattern creates a "push-pull" electronic environment that significantly

alters its reactivity profile, specifically modulating Nucleophilic Aromatic Substitution (SNAr)

rates and reduction potentials compared to standard halonitropyridines.
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Feature
5-Chloro-3-ethoxy-2-

nitropyridine

(Target)

5-Chloro-2-ethoxy-3-

nitropyridine

(Common Isomer)

2-Chloro-5-

nitropyridine

(Standard
Benchmark)

C2 Reactivity
High (Nitro leaving

group)

Low (Alkoxy group is

stable)

High (Chloro leaving

group)

Electronic State

C2 activated by ring N

+ NO₂, deactivated by

C3-OEt

C2 deactivated by OEt
C2 activated by ring N

+ C5-NO₂

Primary Utility
Precursor for 2-amino-

3-alkoxypyridines

Precursor for 3-amino-

2-alkoxypyridines

General arylation

reagent

Solubility
Moderate (Lipophilic

OEt)
Moderate Low

Chemical Identity & Structural Logic[2]
Structural Analysis
The molecule consists of a pyridine core substituted with:

Nitro (-NO₂ at C2): Serves as a potent electron-withdrawing group (EWG) and a leaving

group in SNAr reactions.[1]

Ethoxy (-OCH₂CH₃ at C3): An electron-donating group (EDG) via resonance.[1] Its position

ortho to the nitro group provides steric bulk and electronic shielding, modulating the

electrophilicity of C2.

Chloro (-Cl at C5): A secondary handle for cross-coupling (e.g., Suzuki-Miyaura) that

remains stable during mild C2 transformations.[1]

Isomer Differentiation (Critical)
Distinguishing the target from its isomers is the most common analytical challenge.

Target (3-ethoxy-2-nitro): The protons at C4 and C6 are meta to each other.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.bldpharm.com/products/21427-61-2.html
https://www.bldpharm.com/products/21427-61-2.html
https://www.bldpharm.com/products/21427-61-2.html
https://www.bldpharm.com/products/21427-61-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12065465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Signature: Two doublets (d) with a coupling constant

.[1]

Isomer (2-ethoxy-3-nitro): The protons at C4 and C6 are also meta, but the chemical shifts

differ due to the shielding of the ethoxy group at C2 vs C3.[1]

Diagnostic: In the target, the C6 proton is highly deshielded (approx. 8.2–8.5 ppm) due to

the adjacent ring nitrogen and the inductive effect of the C5-Cl.

Synthesis & Production Protocols
Since this specific isomer is often a custom synthesis target, we define the most robust route

starting from 5-chloro-3-hydroxypyridine.[1]

Synthesis Workflow (Graphviz Diagram)

5-Chloro-3-hydroxypyridine Nitration
(HNO3/H2SO4)

 Electrophilic Subst.

5-Chloro-3-hydroxy-2-nitropyridine Yield: ~60%

Isomer: 4-nitro byproduct

 Minor

O-Alkylation
(EtI, K2CO3, DMF)

 Base-mediated
5-Chloro-3-ethoxy-2-nitropyridine

 Yield: ~85%

Click to download full resolution via product page

Figure 1: Synthetic pathway for the production of 5-chloro-3-ethoxy-2-nitropyridine. The

regioselectivity of the nitration step is directed by the strong -OH donor.[1]

Detailed Experimental Protocol
Step 1: Nitration to 5-Chloro-3-hydroxy-2-nitropyridine

Reagents: 5-Chloro-3-hydroxypyridine (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄

(Solvent).

Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise maintaining T <

10°C. Stir at RT for 4h. Pour onto ice.
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Critical Control: The 3-OH group directs ortho (C2) and para (C6). C2 is favored due to

activation by the ring nitrogen, but C6 is blocked by the chloro group's steric/electronic

influence? No, C5 is Chloro.[2][3] C6 is open.[1] However, nitration of 3-hydroxypyridine

typically favors C2 (ortho to OH, alpha to N).

Validation: Confirm C2-nitro position via NOE (Nuclear Overhauser Effect) between OH and

C4-H (should be absent or weak) vs C2-H (impossible).

Step 2: O-Ethylation

Reagents: Intermediate (1.0 eq), Ethyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF (0.2 M).

Procedure:

Charge flask with Intermediate and K₂CO₃ in dry DMF.

Stir for 15 min at RT (color change indicates phenoxide formation).

Add Ethyl Iodide dropwise.[1]

Heat to 60°C for 3 hours.

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5%) to

remove DMF.

Self-Validating Check: Disappearance of the broad -OH singlet (~11 ppm) in ¹H NMR and

appearance of ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm).

Performance Comparison: Reactivity & Stability
This section compares the target against the standard 2-chloro-5-nitropyridine (Benchmark) in

a typical SNAr reaction with a primary amine (e.g., benzylamine).[1]

SNAr Reactivity Profile
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Parameter
Target: 5-Chloro-3-
ethoxy-2-
nitropyridine

Benchmark: 2-
Chloro-5-
nitropyridine

Interpretation

Leaving Group Nitro (-NO₂) Chloro (-Cl)

Nitro is often a better

leaving group in

pyridines (Element

Effect).[1]

C3 Substituent Ethoxy (EDG) Hydrogen

The C3-OEt donates

electrons, raising the

LUMO energy and

slowing nucleophilic

attack compared to

the benchmark.

Reaction Temp Requires 60–80°C Room Temp – 40°C

The target is more

stable but requires

harsher conditions for

substitution.[1]

Regioselectivity Exclusive at C2 Exclusive at C2
Both are highly

regioselective.[1]

Product
2-Amino-5-chloro-3-

ethoxypyridine

2-Amino-5-

nitropyridine

Target yields a highly

functionalized scaffold

in one step.[1]

Reactivity Flowchart (Graphviz)
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5-Chloro-3-ethoxy-2-nitropyridine

Path A: SNAr at C2
(Displacement of NO2)

 Heat, Base

Path B: Nitro Reduction
(Fe/NH4Cl or H2/Pd)

 Mild Reductant

Nucleophile (R-NH2)

2-Amino-3-ethoxy-5-chloropyridine
(Kinase Scaffold)

 Direct C-N Bond

Comparison Note:
Path A removes the Nitro oxygen.

Path B keeps the Nitrogen as an amine.

2-Amino-3-ethoxy-5-chloropyridine
(Via Reduction)

 Retains N-atom

Click to download full resolution via product page

Figure 2: Divergent reactivity pathways. The nitro group can be displaced (Path A) or reduced

(Path B), offering versatile access to 2-aminopyridine derivatives.

Characterization Data Summary
To validate the synthesis of 5-chloro-3-ethoxy-2-nitropyridine, compare experimental values

against these reference ranges derived from analogous 3-alkoxy-2-nitropyridines [1, 2].

Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):

8.35 (d, J = 2.1 Hz, 1H, H6) – Deshielded by ring N.

7.95 (d, J = 2.1 Hz, 1H, H4) – Shielded relative to H6.

4.25 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

¹³C NMR:

Distinctive signal for C2-NO₂ often appears broad or weak around 150–155 ppm.[1]
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Ethoxy carbons at ~65 ppm (CH₂) and ~14 ppm (CH₃).

Mass Spectrometry (ESI):

Target Mass: 202.01 (M+H)⁺.

Isotopic Pattern: Distinctive 3:1 ratio for ³⁵Cl:³⁷Cl.[1]

Storage & Stability[1]
Physical State: Yellow crystalline solid.[1]

Light Sensitivity: Nitro-pyridines are prone to photodegradation.[1] Store in amber vials.

Hygroscopicity: Low.[1]

Shelf Life: >2 years at 4°C under inert atmosphere (Ar/N₂).

Applications in Drug Discovery
This derivative is a "privileged structure" precursor. The 3-ethoxy group is often used to:

Fill Hydrophobic Pockets: In kinase ATP-binding sites, the ethoxy group can occupy the

"gatekeeper" region or solvent-exposed front pockets.[1]

Modulate Solubility: Compared to a methoxy group, the ethoxy provides a slight lipophilicity

boost (LogP shift ~ +0.5) which can improve membrane permeability in early lead

optimization.

Prevent Metabolism: The 5-chloro substituent blocks metabolic oxidation at the reactive C5

position, extending half-life (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.bldpharm.com/products/21427-61-2.html
https://www.bldpharm.com/products/21427-61-2.html
https://www.bldpharm.com/products/21427-61-2.html
https://www.bldpharm.com/products/21427-61-2.html
https://www.benchchem.com/product/b12065465?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/21427-61-2.html
https://www.researchgate.net/publication/26847965_The_synthesis_and_characterization_of_some_novel_5-chloro-2-substituted_alkoxy-N-phenylbenzamide_derivatives
https://www.researchgate.net/publication/244185402_Nucleophilic_Substitution_in_Some_5-Chloropyrimidines_Synthesis_and_Properties_of_Condensed_Pyridopyrimidines
https://www.benchchem.com/product/b12065465/docs#characterization-guide-5-chloro-3-ethoxy-2-nitropyridine-derivatives
https://www.benchchem.com/product/b12065465/docs#characterization-guide-5-chloro-3-ethoxy-2-nitropyridine-derivatives
https://www.benchchem.com/product/b12065465/docs#characterization-guide-5-chloro-3-ethoxy-2-nitropyridine-derivatives
https://www.benchchem.com/product/b12065465/docs#characterization-guide-5-chloro-3-ethoxy-2-nitropyridine-derivatives
https://www.benchchem.com/product/b12065465?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12065465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12065465?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

